molecular formula C4H7NaO3 B13420742 Propanoic acid, 3-methoxy-, sodium salt CAS No. 56637-95-7

Propanoic acid, 3-methoxy-, sodium salt

Cat. No.: B13420742
CAS No.: 56637-95-7
M. Wt: 126.09 g/mol
InChI Key: PSNPZWZSZJLDGT-UHFFFAOYSA-M
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Description

Contextualization within Organic and Organometallic Chemistry

In the realm of organic chemistry, sodium 3-methoxypropanoate serves as a versatile building block. The carboxylate end of the molecule provides a nucleophilic site for various substitution reactions, allowing for the introduction of the 3-methoxypropanoate moiety into larger, more complex organic structures. Its utility is often seen in the synthesis of fine chemicals and pharmaceutical intermediates where the methoxy (B1213986) group can influence the molecule's polarity and biological activity. ontosight.ai The synthesis of this salt is typically achieved through a straightforward acid-base reaction between 3-methoxypropanoic acid and a sodium base like sodium hydroxide (B78521) in an aqueous solution. ontosight.ai

Within organometallic and coordination chemistry, the significance of sodium carboxylates is well-established, as they can act as ligands for metal centers. While specific research on sodium 3-methoxypropanoate as a ligand is not extensively documented, analogous sodium carboxylate compounds are known to form coordination polymers with metal ions like zinc(II). chemrxiv.org In such structures, the carboxylate group coordinates with the metal center. chemrxiv.org The presence of the ether oxygen in the 3-methoxy- backbone of this compound offers an additional potential coordination site, classifying it as a potential bidentate ligand. This dual functionality is of interest for creating novel metal-organic frameworks (MOFs) and coordination complexes with unique structural and catalytic properties.

Significance as a Specialized Chemical Entity

The significance of Propanoic acid, 3-methoxy-, sodium salt arises from the specific functionalities it contains. The methoxy group at the 3-position provides a level of chemical stability and influences the electronic properties and solubility of the molecule and any subsequent derivatives. ontosight.ai Unlike simple alkyl carboxylates, the ether linkage introduces a polar, non-protic feature that can affect intermolecular interactions and the stereochemical outcome of reactions.

Its role as a specialized chemical is underscored by its application in contexts where precise molecular architecture is critical. For instance, in the synthesis of optically pure N-substituted-3-methoxypropionic acid derivatives, related compounds undergo reactions in the presence of alkaline solutions, which could involve the in-situ formation of the sodium salt. google.com This highlights its potential as an intermediate in stereoselective synthesis. The parent acid and its esters are recognized for their applications in producing pharmaceuticals and agrochemicals, suggesting the sodium salt form could be a key intermediate in these manufacturing processes due to its enhanced water solubility. ontosight.ai

Scope and Objectives of Academic Inquiry

Current and future academic inquiry into this compound is focused on several key areas. A primary objective is to explore its full potential as a ligand in coordination chemistry. Research is directed towards synthesizing and characterizing novel coordination polymers and metal-organic frameworks using this compound. The goal is to investigate how the methoxy group participates in or influences the formation and properties of these supramolecular structures.

Another area of investigation is its application as a specialized nucleophile in organic synthesis. Researchers are interested in developing new synthetic methodologies that leverage the unique properties of this salt to create complex molecules that are otherwise difficult to access. This includes its use in the synthesis of biologically active compounds and new materials.

Furthermore, there is an academic interest in the physicochemical properties of the salt itself. Studies may focus on its solution behavior, thermal stability, and solid-state structure. A deeper understanding of these fundamental properties is crucial for optimizing its use in various applications, from synthetic chemistry to materials science. The exploration of organosodium compounds, in general, is an expanding field, and understanding the reactivity and utility of specific reagents like sodium 3-methoxypropanoate contributes to the broader development of sustainable and efficient chemical synthesis. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

56637-95-7

Molecular Formula

C4H7NaO3

Molecular Weight

126.09 g/mol

IUPAC Name

sodium;3-methoxypropanoate

InChI

InChI=1S/C4H8O3.Na/c1-7-3-2-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1

InChI Key

PSNPZWZSZJLDGT-UHFFFAOYSA-M

Canonical SMILES

COCCC(=O)[O-].[Na+]

Origin of Product

United States

Ii. Synthetic Methodologies for Propanoic Acid, 3 Methoxy , Sodium Salt

Precursor Synthesis and Derivatization Approaches

The initial and crucial stage in producing sodium 3-methoxypropanoate is the synthesis of 3-methoxypropanoic acid. This can be achieved through various organic chemistry pathways, primarily focusing on either building the molecule from smaller components or modifying an existing propanoic acid structure.

The synthesis of analogues of 3-methoxypropanoic acid often serves as a foundational strategy, providing versatile intermediates that can be further modified. One common approach involves the esterification of propanoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. ontosight.ai This reaction establishes the core structure which can then be subjected to further reactions to introduce the methoxy (B1213986) group at the desired position.

Another significant route involves the use of serine as a starting material. For instance, optically pure N-substituted-3-methoxypropionic acid derivatives can be prepared by a sequence of reactions starting with the N-acylation of D- or L-serine, followed by methylation of the N-acylated serine. google.com This method is particularly valuable for producing chiral analogues.

Furthermore, the synthesis of related structures, such as 3-(4-methoxybenzoyl)propionic acid, has been achieved through the condensation of succinic anhydride (B1165640) with anisole (B1667542) in the presence of aluminum chloride. researchgate.net While not a direct synthesis of 3-methoxypropanoic acid, this method highlights the Friedel-Crafts acylation approach to creating precursors with a methoxy-substituted aromatic ring, which can be conceptually adapted for aliphatic systems.

Starting MaterialReagentsProductReference
Propanoic acidMethanol, Acid catalystMethyl propanoate ontosight.ai
D- or L-serineAcylating agent, Methylating agentN-substituted-3-methoxypropionic acid google.com
Succinic anhydrideAnisole, Aluminum chloride3-(4-methoxybenzoyl)propionic acid researchgate.net

Directly introducing a methoxy group onto the propanoic acid backbone is a key derivatization strategy. This can be accomplished through several synthetic routes. One method involves the reaction of a suitable precursor, such as a 3-halopropanoic acid, with a methoxide (B1231860) source.

Research has also explored the reactivity of surface methoxy groups on acidic zeolite catalysts. researchgate.net While this is in the context of methanol-to-olefin processes, the fundamental chemistry of methoxy group transfer is relevant. These studies demonstrate that surface methoxy species can methylate organic compounds, suggesting a potential pathway for the methoxylation of a propanoic acid derivative under specific catalytic conditions. researchgate.net

In the synthesis of more complex molecules, the introduction of a methoxy group is a common step. For example, in the synthesis of certain pharmaceutical intermediates, a methoxy group is introduced onto a phenyl ring that is part of a larger propionic acid derivative structure. google.com While the context is different, the chemical principles of Williamson ether synthesis or related nucleophilic substitution reactions are often employed.

Salt Formation Mechanisms and Optimization

Once 3-methoxypropanoic acid is synthesized, the subsequent step is its conversion to the sodium salt. This is typically a straightforward acid-base reaction, but optimization of conditions is crucial for achieving high purity and yield.

The formation of propanoic acid, 3-methoxy-, sodium salt is achieved through a classic acid-base neutralization reaction. alloprof.qc.calibretexts.org The carboxylic acid group (-COOH) of 3-methoxypropanoic acid donates a proton (H+) to a base, in this case, a sodium-containing base like sodium hydroxide (B78521) (NaOH). ontosight.ailibretexts.org The resulting products are the sodium salt and water. alloprof.qc.ca

The general reaction can be represented as:

C4H8O3 + NaOH → C4H7NaO3 + H2O

This reaction effectively replaces the acidic hydrogen of the carboxyl group with a sodium ion. ontosight.ai Carboxylic acids, in general, readily react with strong bases like sodium hydroxide to form their corresponding carboxylate salts. libretexts.org

For a complete and efficient conversion to the sodium salt, stoichiometric control is paramount. The reaction requires an equimolar amount of the acid and the base. Using a 1:1 molar ratio of 3-methoxypropanoic acid to sodium hydroxide ensures that the acid is fully neutralized without introducing an excess of base, which could complicate purification.

The reaction is typically carried out in an aqueous solution. ontosight.ai The choice of solvent and temperature can influence the reaction rate and the subsequent isolation of the product. While the neutralization itself is often rapid and exothermic, controlling the temperature can be important for preventing side reactions and ensuring the stability of the product. In some syntheses of related sodium salts, the reaction temperature is carefully controlled to optimize the yield and purity of the final product.

After the neutralization reaction, the sodium 3-methoxypropanoate is present in the aqueous solution. To isolate the solid salt, controlled precipitation or crystallization techniques are employed. This often involves the removal of the solvent (water) under reduced pressure.

The principle of controlled crystallization is to create conditions that favor the formation of a pure, crystalline solid. This can be influenced by factors such as the rate of solvent evaporation, temperature, and the presence of impurities. In some advanced applications, techniques like controlled crystallization during freeze-drying are used to produce nanocrystals of a desired compound, which can be beneficial for controlling particle size and dissolution properties. nih.gov While this specific technique may not be standard for sodium 3-methoxypropanoate, the underlying principles of controlling the crystallization process to prevent the formation of amorphous or impure solids are broadly applicable.

The final solid product is typically washed with a suitable solvent to remove any remaining impurities and then dried to obtain the pure this compound.

Advanced Synthetic Strategies

Advanced synthetic strategies for "this compound" and related compounds focus on achieving high purity, stereoselectivity, and efficiency, particularly for applications in pharmaceuticals and fine chemicals. These methods range from highly specific, stereoselective pathways for chiral analogs to robust, scalable processes for industrial production.

While "this compound" is achiral, the synthesis of chiral propanoic acid derivatives is of significant interest in medicinal chemistry. orientjchem.org These stereoselective methods provide pathways to optically pure compounds, which are often essential for biological activity. Methodologies include enzymatic catalysis, the use of chiral auxiliaries, and diastereomeric resolution.

Enzymatic Asymmetric Synthesis: A feasible strategy for producing enantiomerically pure chiral propanoic acids involves the enzymatic reduction of corresponding α-keto acids. nih.gov For instance, chiral 3,3,3-trifluoro-2-hydroxypropanoic acid (TFLA), a valuable intermediate, can be synthesized from its pyruvate (B1213749) precursor using lactate (B86563) dehydrogenases (LDHs). nih.gov In one study, highly active d-LmLDH from Leuconostoc mesenteroides and chicken l-LDH from Gallus were used to convert 0.5 M of the starting pyruvate into optically pure (S)-TFLA and (R)-TFLA, respectively, with an enantiomeric excess greater than 99.5% within 6 hours. nih.gov

Chiral Auxiliary-Mediated Synthesis: Evans chemistry provides a reliable method for stereoselective synthesis. nih.gov This approach was used to synthesize (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid. The key step involves an aldol (B89426) reaction between a silyl-protected aldehyde and a dibutylboron enolate derived from a chiral chloroacetyloxazolidinone. nih.gov This reaction creates the desired stereocenter with moderate to good diastereoselectivity (e.g., 78:22 to 82:18), and the diastereomers can be readily separated by silica (B1680970) gel chromatography. nih.gov

Diastereomeric Resolution: Another common strategy is the resolution of a racemic mixture of a chiral acid. A process for preparing optically pure N-substituted-3-methoxypropionic acid derivatives employs this technique. google.com The racemic N-substituted acid is reacted with a chiral amine in a suitable solvent to form diastereomeric salts. google.com These salts, having different physical properties, can be separated through fractional crystallization. The desired diastereomer is then isolated and treated with a base to liberate the optically pure acid. google.com

Table 1: Comparison of Stereoselective Synthesis Methods for Propanoic Acid Analogs

Method Principle Key Reagents/Catalysts Typical Products Key Findings/Advantages
Enzymatic Reduction Asymmetric reduction of a prochiral ketone. Lactate dehydrogenases (LDHs), Formate (B1220265) dehydrogenase (for cofactor regeneration). nih.gov Chiral α-hydroxypropanoic acids (e.g., TFLA). nih.gov High enantioselectivity (>99.5% ee), good yields, and operates under mild biocatalytic conditions. nih.gov
Evans Asymmetric Aldol Diastereoselective aldol reaction using a chiral auxiliary. Chiral oxazolidinones, Dibutylboron triflate, Lewis acids. nih.gov Chiral β-hydroxypropanoic acids. nih.gov Provides predictable stereochemical outcomes; diastereomers are often separable by chromatography. nih.gov
Diastereomeric Resolution Separation of enantiomers via diastereomeric salt formation. Chiral amines (e.g., S-(-)p-nitro phenyl ethyl amine). google.comgoogle.com Optically pure N-substituted-3-methoxypropionic acids. google.com An effective method for separating racemic mixtures on a preparative scale. google.com

Propanoic acid and its derivatives, including 3-methoxypropanoic acid and its sodium salt, are versatile intermediates in organic synthesis. ontosight.aiontosight.aiprotheragen.ai Their functional groups—the carboxylic acid and, in this case, the methoxy group—allow for a wide range of chemical transformations. They serve as foundational building blocks for producing pharmaceuticals, agrochemicals, polymers, and fragrances. ontosight.aiontosight.ai

The carboxylic acid functionality is particularly useful, allowing the formation of amides, esters, anhydrides, and acid chlorides. wikipedia.orgatamanchemicals.com A classic example is the Hell-Volhard-Zelinsky reaction, where a carboxylic acid undergoes α-halogenation with bromine, catalyzed by phosphorus tribromide, to yield compounds like 2-bromopropanoic acid. wikipedia.org This halogenated derivative is a key intermediate for synthesizing amino acids such as alanine (B10760859) through ammonolysis. wikipedia.org

Furthermore, derivatives like 3-aryl-3-(furan-2-yl)propanoic acids, synthesized from furan-containing propenoic acids, have shown antimicrobial activity. nih.gov The synthesis involves the hydroarylation of a carbon-carbon double bond, demonstrating how the propanoic acid scaffold can be elaborated to create biologically active molecules. nih.gov Aryl propionic acid derivatives are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org The versatility of the propanoic acid structure makes it a valuable precursor in the development of new chemical entities across various industries. ontosight.aiontosight.ai

Table 2: Applications of Propanoic Acid Derivatives as Intermediates

Derivative/Precursor Transformation/Reaction Product Class Industry/Application
3-Methoxypropanoic acid Esterification, Amidation Fine chemicals, Esters cymitquimica.com Pharmaceuticals, Agrochemicals ontosight.aicymitquimica.com
Propanoic acid Hell-Volhard-Zelinsky Reaction 2-Bromopropanoic acid wikipedia.org Amino acid synthesis (Alanine) wikipedia.org
3-(Furan-2-yl)propenoic acids Hydroarylation 3-Aryl-3-(furan-2-yl)propanoic acids nih.gov Antimicrobial agents nih.gov
α-Arylpropionic acids Various modifications Complex derivatives Non-steroidal anti-inflammatory drugs (NSAIDs) orientjchem.org
Propanoic acid Esterification Vinyl propionate (B1217596), Cellulose-acetate-propionate wikipedia.org Polymers, Thermoplastics wikipedia.org

The industrial synthesis of "this compound" logically proceeds from the large-scale production of its precursors. The final step is a straightforward and high-yielding neutralization of 3-methoxypropanoic acid with a sodium base like sodium hydroxide. ontosight.ai Therefore, industrial focus is on the efficient synthesis of the acid or its corresponding ester, methyl 3-methoxypropionate.

A primary industrial method for producing methyl 3-methoxypropionate involves the Michael addition of methanol to methyl acrylate (B77674). google.comgoogle.com This reaction is typically catalyzed by a strong base, such as sodium methoxide. google.comchemicalbook.com The process involves slowly adding methyl acrylate to a solution of methanol and the catalyst under controlled temperatures (e.g., 45-60 °C). google.com After the reaction is complete, the catalyst is neutralized with an acid like sulfuric or phosphoric acid, and the final product is purified by distillation to achieve high purity (>99.5%). google.com

The ultimate raw materials for this process, ethylene (B1197577) and methanol, are large-volume commodity chemicals. Propionic acid, the parent compound, is produced on a massive scale, with a global capacity estimated around 500,000 tons per year. researchgate.net The dominant industrial route to propionic acid is the hydrocarboxylation of ethylene (Reppe process) or the oxidation of propionaldehyde, which itself is derived from the hydroformylation of ethylene. researchgate.netresearchgate.net These petrochemical routes provide a cost-effective supply chain for the production of propanoic acid derivatives. researchgate.netmdpi.com

Table 3: Industrial Synthesis of Methyl 3-Methoxypropionate

Step Reaction Key Reactants Catalyst Conditions Outcome
1. Michael Addition Methanol + Methyl Acrylate → Methyl 3-Methoxypropionate Methanol, Methyl Acrylate google.com Sodium methoxide (or potassium methoxide) google.com 45-60 °C, controlled addition over several hours. google.com High-yield formation of the ester.
2. Neutralization Catalyst + Acid → Salt Sodium methoxide, Sulfuric acid (or Phosphoric acid) google.com N/A Cooling and stirring, temperature kept below 35 °C. google.com Neutralization of the basic catalyst.
3. Purification Crude Product → Pure Product Methyl 3-Methoxypropionate N/A Rectification/Distillation. google.com High purity (>99.5%) methyl 3-methoxypropionate.
4. Saponification Methyl 3-Methoxypropionate + NaOH → Sodium 3-methoxypropanoate Methyl 3-Methoxypropionate, Sodium Hydroxide ontosight.aiquora.com N/A Aqueous solution. ontosight.ai Formation of the final sodium salt product.

Iii. Chemical Reactivity and Transformation Mechanisms

Carboxylate Reactivity in Propanoic Acid, 3-Methoxy-, Sodium Salt

The sodium carboxylate group is a key center of reactivity. As the conjugate base of a carboxylic acid, the carboxylate anion is nucleophilic and can participate in a variety of substitution reactions at the acyl carbon.

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. libretexts.orgkhanacademy.org The general mechanism involves an initial nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. libretexts.orgmasterorganicchemistry.com For this compound, the carboxylate itself can act as a nucleophile.

Table 1: General Scheme of Nucleophilic Acyl Substitution

Reactant 1Reactant 2 (Nucleophile)IntermediateProductLeaving Group
Acyl HalideCarboxylate (R'-COO⁻)Tetrahedral AlkoxideAnhydride (B1165640) (R-CO-O-CO-R')Halide ion (X⁻)
AnhydrideAlkoxide (R''-O⁻)Tetrahedral AlkoxideEster (R-CO-OR'')Carboxylate (R-COO⁻)

Esterification, the formation of an ester, from this compound can be achieved through pathways suitable for carboxylate salts. Direct acid-catalyzed esterification with an alcohol is not feasible due to the deprotonated state of the carboxyl group. However, the carboxylate is an effective nucleophile for reaction with alkyl halides. This reaction, analogous to the Williamson ether synthesis, proceeds via an SN2 mechanism to yield the corresponding ester.

Alternatively, the sodium salt can be protonated with a strong acid to form 3-methoxypropanoic acid, which can then undergo classic Fischer esterification with an alcohol under acidic catalysis. ceon.rs The kinetics of such reactions are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. ceon.rs Studies on similar systems show that increasing the temperature and the proportion of the alcohol can significantly increase the reaction rate and yield of the ester. ceon.rs

Table 2: Selected Esterification Pathways

MethodReactantsCatalystGeneral ConditionsProduct
AlkylationThis compound + Alkyl Halide (e.g., CH₃I)None (or phase-transfer catalyst)SN2 conditionsMethyl 3-methoxypropanoate
Fischer Esterification3-Methoxypropanoic acid + Alcohol (e.g., CH₃OH)Strong Acid (e.g., H₂SO₄)RefluxMethyl 3-methoxypropanoate

The synthesis of amides and anhydrides from this compound typically requires conversion to a more reactive acyl derivative.

Amide Formation: Amides are generally synthesized by reacting an amine with an activated carboxylic acid derivative, such as an acyl chloride or an ester. google.com Therefore, the sodium salt would first be converted to one of these intermediates. For instance, treatment with thionyl chloride (SOCl₂) would yield 3-methoxypropanoyl chloride, which readily reacts with a primary or secondary amine to form the corresponding N-substituted 3-methoxypropanamide. Various coupling agents have also been developed for the direct formation of amides from carboxylic acids and amines under milder, often solvent-free conditions. nih.gov

Anhydride Formation: Symmetrical or mixed anhydrides can be formed from the carboxylate salt. The reaction of this compound with an acyl chloride, such as 3-methoxypropanoyl chloride, would yield the symmetrical 3-methoxypropanoic anhydride. nih.gov Similarly, reaction with a different acyl chloride, like acetyl chloride, would produce a mixed anhydride (acetic 3-methoxypropanoic anhydride). This is a classic example of a nucleophilic acyl substitution where the carboxylate acts as the nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride. masterorganicchemistry.com

Methoxy (B1213986) Group Reactivity

The methoxy (-OCH₃) group is generally stable and less reactive than the carboxylate function. However, under specific and often forcing conditions, it can undergo chemical transformations.

The cleavage of the methyl-oxygen ether bond, or demethylation, is a potential transformation, though it typically requires harsh reagents. Methods for cleaving aromatic methyl ethers are well-documented and often involve strong nucleophiles or Lewis acids. google.com For example, reagents based on sulfur nucleophiles, such as thiols (e.g., 3-mercaptopropionic acid) in the presence of a base, can be effective in demethylating aromatic ethers at high temperatures. google.com While the substrate is aliphatic, similar principles of nucleophilic attack on the methyl carbon could apply, likely requiring high temperatures and strong nucleophilic reagents to achieve cleavage of the stable ether linkage.

While this compound is an aliphatic compound, the directing effect of the methoxy group is a critical concept in the reactivity of its aromatic analogues, such as sodium 4-methoxyphenylpropanoate. In electrophilic aromatic substitution reactions, the methoxy group is a powerful activating, ortho-, para-directing substituent. libretexts.orgulethbridge.ca

This directing effect stems from the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance. This donation preferentially increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. libretexts.orgyoutube.com Furthermore, the resonance stabilization of the arenium ion (sigma complex) intermediate is greatest when the electrophile adds to the ortho or para position, as this allows for a resonance structure where the positive charge is delocalized onto the oxygen atom. youtube.com

Table 3: Influence of Methoxy Group on Electrophilic Aromatic Substitution

Position of AttackStability of Arenium Ion IntermediateReason for Stability/InstabilityTypical Products
OrthoMore StableResonance stabilization from oxygen lone pair.Major/Minor Product (steric hindrance dependent)
MetaLess StablePositive charge cannot be delocalized onto the oxygen atom.Minor or not formed
ParaMore StableResonance stabilization from oxygen lone pair; less steric hindrance.Major Product

α-Hydrogen Acidity and Related Reactions

The acidity of hydrogens on the α-carbon (the carbon adjacent to the carboxyl group) is a critical factor in the reactivity of many carbonyl compounds, as it allows for the formation of enolate nucleophiles. masterorganicchemistry.com

Enolates are reactive intermediates formed by the deprotonation of the α-carbon of a carbonyl compound. wikipedia.org The stability of the resulting enolate anion, which is achieved through resonance delocalization of the negative charge onto the electronegative oxygen atom, is the primary reason for the enhanced acidity of α-hydrogens compared to those in alkanes. libretexts.orgucalgary.ca

However, for this compound, the formation of an enolate by deprotonation of the α-carbon is significantly less favorable than in aldehydes or ketones. The parent carboxylic acid requires a very strong base, such as lithium diisopropylamide (LDA), to form an enolate, and typically two equivalents are needed: the first deprotonates the acidic hydroxyl group, and the second removes an α-hydrogen. quimicaorganica.org

In the case of the sodium salt (a carboxylate), the functional group is already an anion. The negatively charged carboxylate group is electron-donating, which destabilizes the formation of a second negative charge on the adjacent α-carbon. This makes the α-hydrogens of carboxylates considerably less acidic than those of corresponding esters or ketones. ucalgary.ca While the methoxy group at the 3-position exerts a weak electron-withdrawing inductive effect, it is not sufficient to overcome the destabilizing effect of the carboxylate anion. Therefore, enolate formation from this compound is not a typical reaction pathway under standard basic conditions.

Compound TypeApproximate pKa of α-HydrogenEase of Enolate Formation
β-Dicarbonyls9-13High
Aldehydes16-18Moderate
Ketones19-21Moderate
Esters~25Low (Requires strong base like LDA)
Carboxylate Salts Very HighVery Low / Unfavorable

This table provides approximate pKa values, which can vary based on molecular structure. ucalgary.calibretexts.org

Condensation reactions, such as the Claisen condensation, rely on the formation of enolate nucleophiles that subsequently attack another carbonyl compound. brainkart.com The Claisen condensation, for example, involves the reaction between two ester molecules to form a β-ketoester. libretexts.org

Given the difficulty in forming an enolate from this compound, it does not typically act as the nucleophilic partner in these types of condensation reactions. Instead, carboxylate salts are often the products of condensation-related reactions. A prominent example is saponification, which is the base-promoted hydrolysis of an ester. libretexts.org In this reaction, an ester (like methyl 3-methoxypropanoate) is treated with a strong base (like sodium hydroxide) to yield an alcohol (methanol) and the corresponding carboxylate salt (this compound). ck12.org

Oxidation and Reduction Pathways

The carboxylate group of this compound is at a high oxidation state and is generally resistant to further oxidation under mild conditions. Strong oxidizing agents under harsh conditions would likely lead to the cleavage of C-C bonds and decomposition of the molecule.

Conversely, the reduction of carboxylic acids and their salts is a well-established transformation, though it requires powerful reducing agents. The carboxylate group is less reactive towards nucleophilic attack than aldehydes or ketones, and therefore reagents like sodium borohydride (NaBH₄) are generally ineffective.

To achieve reduction, a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is typically required. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, ultimately converting the carboxylate salt to a primary alcohol. In the case of this compound, reduction would yield 3-methoxy-1-propanol.

Reaction Scheme: CH₃OCH₂CH₂COO⁻Na⁺ + LiAlH₄ (followed by H₂O workup) → CH₃OCH₂CH₂CH₂OH

Comparative Reactivity with Related Sodium Salts and Carboxylic Acid Derivatives

The reactivity of this compound is best understood by comparing it to related compounds. The chemical nature of the functional group and the influence of substituents are key determinants of reactivity. ucalgary.ca

Carboxylic acid derivatives exhibit a wide range of reactivity toward nucleophilic acyl substitution, with carboxylates being among the least reactive. libretexts.org This low reactivity is due to the negatively charged carboxylate group, which repels nucleophiles and possesses a poor leaving group (O²⁻). The general order of reactivity is:

Acid Chloride > Acid Anhydride > Ester > Carboxylic Acid > Amide > Carboxylate

The table below compares the reactivity of this compound with its parent acid, its corresponding ester and acid chloride, and the related sodium propanoate salt.

CompoundFormulaKey Reactivity Characteristicsα-Hydrogen Acidity
This compound CH₃OCH₂CH₂COO⁻Na⁺Nucleophilic (at oxygen), basic. Very low reactivity in acyl substitution. libretexts.orgVery Low
3-Methoxypropanoic acid CH₃OCH₂CH₂COOHUndergoes typical acid-base reactions and can be converted to more reactive derivatives (e.g., esters, acid chlorides).Low (pKa >25)
Methyl 3-methoxypropanoate CH₃OCH₂CH₂COOCH₃Can be deprotonated with a strong base (LDA) to form an enolate for alkylation or condensation reactions. brainkart.com Undergoes saponification. ck12.orgModerate (pKa ~25)
3-Methoxypropanoyl chloride CH₃OCH₂CH₂COClHighly electrophilic carbonyl carbon; reacts readily with a wide range of nucleophiles.Moderate
Sodium propanoate CH₃CH₂COO⁻Na⁺Similar reactivity to the 3-methoxy derivative but is a slightly stronger base due to the lack of an electron-withdrawing group.Very Low

The presence of the 3-methoxy group makes the carboxylate of sodium 3-methoxypropanoate a slightly weaker base than sodium propanoate due to the inductive electron-withdrawing effect of the oxygen atom. This effect also marginally increases the acidity of the α-hydrogens compared to sodium propanoate, though not enough to facilitate easy enolate formation.

Iv. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For sodium 3-methoxypropanoate, ¹H and ¹³C NMR analyses provide unambiguous confirmation of its structure.

The proton NMR (¹H NMR) spectrum of sodium 3-methoxypropanoate is characterized by three distinct signals, corresponding to the three unique proton environments in the molecule. The analysis of their chemical shifts (δ) and spin-spin coupling patterns provides a clear proton map of the structure. The spectrum is typically recorded in a solvent like Deuterium Oxide (D₂O), as the compound is a salt.

The methylene (B1212753) protons adjacent to the carboxylate group (H-2) are deshielded by the electronegative oxygen atoms and appear as a triplet. The adjacent methylene protons (H-3) are also a triplet due to coupling with the H-2 protons. The methoxy (B1213986) group protons (-OCH₃) are the most shielded and appear as a sharp singlet, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for Sodium 3-methoxypropanoate in D₂O This interactive table provides the predicted assignments for the proton NMR spectrum.

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
-CH₂-COO⁻ (H-2)~ 2.5Triplet (t)~ 6.5
-O-CH₂- (H-3)~ 3.7Triplet (t)~ 6.5
-OCH₃~ 3.3Singlet (s)N/A

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For sodium 3-methoxypropanoate, four distinct signals are expected, corresponding to the four chemically non-equivalent carbon atoms. The chemical shifts are influenced by the electronegativity of neighboring atoms.

The carboxylate carbon (C-1) is the most deshielded and appears at the lowest field (~180 ppm). The carbon of the methoxy group (-OCH₃) and the methylene carbon bonded to the ether oxygen (C-3) appear in the mid-field region, typically between 50 and 75 ppm. The methylene carbon adjacent to the carboxylate (C-2) is found at a higher field compared to C-3 but is deshielded relative to a standard alkane carbon.

Table 2: Predicted ¹³C NMR Spectral Data for Sodium 3-methoxypropanoate This interactive table details the predicted chemical shift assignments for the ¹³C NMR spectrum.

Carbon AssignmentChemical Shift (δ, ppm) (Predicted)
-C OO⁻ (C-1)~ 180
-O-C H₂- (C-3)~ 70
-OC H₃~ 59
-C H₂-COO⁻ (C-2)~ 36

To unequivocally confirm the assignments made in 1D NMR spectra, two-dimensional (2D) NMR techniques are employed. fishersci.ca These experiments reveal correlations between nuclei, confirming the molecular connectivity.

COSY (Correlation Spectroscopy): A homonuclear COSY spectrum would show a cross-peak between the signals of the H-2 protons (~2.5 ppm) and the H-3 protons (~3.7 ppm). science.govsdsu.edu This correlation confirms that these two methylene groups are adjacent to each other in the carbon chain. No other cross-peaks would be expected, confirming the isolated nature of the methoxy group protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. science.govsdsu.edu For sodium 3-methoxypropanoate, the HSQC spectrum would show cross-peaks connecting the H-2 proton signal to the C-2 carbon signal, the H-3 proton signal to the C-3 carbon signal, and the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular structure. science.govsdsu.edu Key expected correlations would include:

The H-2 protons showing a correlation to the carboxylate carbon (C-1) and the ether-linked carbon (C-3).

The H-3 protons showing a correlation to the methylene carbon (C-2) and the methoxy carbon.

The methoxy protons showing a correlation to the C-3 carbon.

Together, these 2D NMR experiments provide definitive and overlapping evidence to confirm the molecular structure of sodium 3-methoxypropanoate.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of sodium 3-methoxypropanoate are dominated by vibrations associated with the carboxylate group, the ether linkage, and the alkyl chain. The most significant difference from its parent acid, 3-methoxypropanoic acid, is the replacement of the carboxylic acid (COOH) vibrations with those of the carboxylate anion (COO⁻). docbrown.info

The carboxylate group gives rise to two particularly strong and characteristic absorption bands in the IR spectrum: the asymmetric stretching vibration (νₐₛ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)). 911metallurgist.com For sodium salts of carboxylic acids, these bands typically appear in the regions of 1550-1610 cm⁻¹ and 1400-1440 cm⁻¹, respectively. 911metallurgist.comacs.org Other key vibrations include C-H stretching of the methylene and methyl groups, C-O stretching of the ether, and various bending and rocking modes.

Table 3: Predicted Vibrational Band Assignments for Sodium 3-methoxypropanoate This interactive table outlines the primary functional group vibrations and their expected wavenumber regions.

Vibrational ModeWavenumber (cm⁻¹) (Predicted)Typical Intensity (IR)Typical Intensity (Raman)
C-H Stretch (CH₃, CH₂)2850 - 3000Medium-StrongMedium-Strong
Asymmetric COO⁻ Stretch (νₐₛ)1550 - 1610Very StrongWeak
Symmetric COO⁻ Stretch (νₛ)1400 - 1440StrongMedium
CH₂/CH₃ Bending (Scissoring/Deformation)1440 - 1470MediumMedium
C-O-C Stretch (Ether)1080 - 1150StrongMedium
C-C Stretch800 - 1000Weak-MediumStrong

When analyzed in the solid state, the vibrational spectra of a compound can provide information about its crystal structure. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can be readily investigated using IR and Raman spectroscopy. researchgate.netsci-hub.st Different polymorphs have different arrangements and/or conformations of molecules in the crystal lattice. spectroscopyonline.com

These differences in crystal packing can lead to distinct changes in the vibrational spectra. americanpharmaceuticalreview.com Variations may be observed in the position, intensity, and splitting of bands, particularly those sensitive to intermolecular interactions like the carboxylate stretches. Furthermore, the low-frequency region of the Raman spectrum (typically below 200 cm⁻¹) is especially sensitive to the crystal lattice structure, as it corresponds to lattice vibrations (phonons). spectroscopyonline.com The appearance of different phonon modes can be a clear indicator of different polymorphic forms. spectroscopyonline.com While specific studies on the polymorphism of sodium 3-methoxypropanoate are not prevalent, any investigation into its solid-state forms would rely heavily on IR and Raman spectroscopy to identify and differentiate potential polymorphs. americanpharmaceuticalreview.com

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysisdocbrown.infonih.gov

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. For Propanoic acid, 3-methoxy-, sodium salt, the exact mass is 126.0293 Da. nih.gov

While mass spectra are typically run on the volatile free acid or its ester derivatives rather than the non-volatile sodium salt, the fragmentation pattern of the parent compound, 3-methoxypropanoic acid (molecular weight: 104.10 g/mol ), provides critical structural information. nih.gov In electron ionization (EI) mass spectrometry, the parent acid would first form a molecular ion ([M]•+), which then undergoes fragmentation. Common fragmentation patterns for short-chain carboxylic acids involve cleavage of the bonds adjacent to the carbonyl group. libretexts.orgdocbrown.info

Expected fragmentation pathways for 3-methoxypropanoic acid would include the loss of a methoxy group (-OCH3), a hydroxyl radical (•OH), or the entire carboxyl group (•COOH). The analysis of these fragments helps in confirming the molecular structure. For instance, the loss of a hydroxyl group (M-17) or the carboxyl group (M-45) are prominent fragmentation patterns for short-chain acids. libretexts.org

Table 1: Predicted Mass Spectrometry Fragments for 3-Methoxypropanoic Acid (Parent Compound)
Fragment Ion (m/z)Lost Neutral FragmentFragment Structure
104-[CH₃OCH₂CH₂COOH]⁺ (Molecular Ion)
87•OH[CH₃OCH₂CH₂CO]⁺
73•OCH₃[CH₂CH₂COOH]⁺
59•CH₂CH₂OH[COOCH₃]⁺
45•CH₂CH₂OCH₃[COOH]⁺

X-ray Diffraction (XRD) and Crystallography

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of solid materials. americanpharmaceuticalreview.com For a polycrystalline solid like this compound, PXRD provides a unique diffraction pattern, often referred to as a "fingerprint," which is characteristic of its specific crystalline phase. americanpharmaceuticalreview.com

The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at various angles (2θ). labotka.net The resulting diffractogram, a plot of intensity versus 2θ, can be used for several purposes:

Phase Identification: By comparing the experimental pattern with reference patterns in databases, the specific crystalline form of the salt can be identified. latech.edu

Purity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline material. The appearance of unexpected peaks would suggest the presence of crystalline impurities. latech.edu

Lattice Parameter Determination: The positions of the diffraction peaks are governed by Bragg's Law (nλ = 2d sinθ), which relates the X-ray wavelength (λ) and diffraction angle (θ) to the spacing (d) between crystal lattice planes. americanpharmaceuticalreview.com This information can be used to determine the unit cell parameters of the crystal structure.

As of now, a reference PXRD pattern for this compound is not available in open literature.

Single-Crystal X-ray Diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise information on atomic coordinates, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. researchgate.net

The process requires a high-quality single crystal of the compound, which, when exposed to an X-ray beam, diffracts the beam in a unique pattern of spots. The geometric arrangement and intensity of these spots are used to calculate the electron density map of the molecule and subsequently build a complete structural model. For an ionic compound like this compound, this analysis would reveal the coordination environment of the sodium cation and the conformation of the 3-methoxypropanoate anion. researchgate.net A published single-crystal structure for this compound is not currently available.

V. Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on solving the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule by modeling its electron density. mdpi.com For "Propanoic acid, 3-methoxy-, sodium salt," DFT calculations would be instrumental in predicting its most stable three-dimensional structure. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

These calculations would yield precise data on bond lengths, bond angles, and dihedral angles for the 3-methoxypropanoate anion. Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, which is crucial for understanding the molecule's reactivity. The carboxylate group, for instance, features a delocalized negative charge across both oxygen atoms, a feature that DFT can quantify. wikipedia.org The interaction between the sodium cation and the carboxylate anion could also be modeled to understand the nature of the ionic bond.

Table 1: Hypothetical DFT-Calculated Parameters for 3-methoxypropanoate Anion (Note: This table is illustrative of the type of data that would be generated from DFT calculations, as specific studies on this compound are not readily available.)

ParameterPredicted Value
C-C Bond Lengths~1.5 Å
C=O Bond Length (carboxylate)~1.25 Å
C-O Bond Length (carboxylate)~1.25 Å
C-O-C Bond Angle (ether)~110-115°
O-C-O Bond Angle (carboxylate)~120-125°
Mulliken Charge on Carboxylate Oxygens~ -0.8 e

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. chemistrysteps.com The 3-methoxypropanoate anion has several rotatable single bonds, leading to a variety of possible conformations. The key rotations would be around the C-C and C-O bonds of the carbon backbone and the methoxy (B1213986) group.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. This method uses classical mechanics to calculate the trajectories of particles in a system, offering a dynamic view of molecular behavior.

For "this compound," MD simulations could model the interactions between the 3-methoxypropanoate anion and the sodium cation, as well as interactions with surrounding molecules, such as water in a solution. In the solid state, simulations could elucidate the crystal packing structure, showing how the ions arrange themselves in a lattice. wikipedia.org In solution, MD can reveal how the sodium ion interacts with the carboxylate group and how solvent molecules arrange around the ion and the organic anion. These simulations are crucial for understanding properties like solubility and conductivity.

MD simulations are particularly powerful for modeling the behavior of ions in solution. A simulation box would be created containing multiple ions of 3-methoxypropanoate and sodium, along with a large number of solvent molecules (e.g., water). The simulation would track the movement of each particle, providing insights into:

Solvation Shells: How water molecules orient themselves around the sodium cation and the different parts of the 3-methoxypropanoate anion (the charged carboxylate head and the more hydrophobic ether tail).

Ion Pairing: The tendency of the sodium and 3-methoxypropanoate ions to associate in solution versus existing as free, fully solvated ions.

Transport Properties: By analyzing the trajectories, properties like the diffusion coefficient of the ions can be calculated, which relates to the solution's conductivity.

Such simulations rely on accurate force fields, which are sets of parameters that describe the potential energy of the system. These force fields are often developed and validated using data from higher-level QM calculations.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical properties and reactivity. The carboxylate group is the most significant feature in the 3-methoxypropanoate anion. Its electronic structure is best described as a resonance hybrid, where the negative charge is delocalized across the carbon and the two oxygen atoms. wikipedia.orgaskiitians.com

This delocalization stabilizes the anion, making the parent acid (3-methoxypropanoic acid) more acidic than an alcohol. wikipedia.org Quantum mechanical calculations can generate molecular orbital (MO) diagrams and electron density maps to visualize this. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. For the 3-methoxypropanoate anion, the HOMO would likely be localized on the carboxylate group, indicating this is the primary site for electrophilic attack.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For "this compound," a computational study would calculate the energies of the HOMO and LUMO. This would allow for the determination of the energy gap, providing a quantitative measure of its stability. Visualization of the HOMO and LUMO would show the regions of the molecule where these orbitals are localized, indicating the likely sites for nucleophilic and electrophilic attack, respectively. Without specific studies on this compound, no data table for its HOMO-LUMO energies can be presented.

Natural Bond Orbital (NBO) Analysis and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis provides a detailed picture of the bonding and electronic structure within a molecule.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which quantify the extent of electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, also known as hyperconjugation, are crucial for understanding molecular stability. The strength of these interactions is evaluated using second-order perturbation theory, with the stabilization energy (E(2)) indicating the magnitude of the delocalization.

For "this compound," NBO analysis would identify the key stabilizing intramolecular interactions. For instance, it would likely reveal delocalization of electron density from the lone pairs of the oxygen atoms to antibonding orbitals of adjacent bonds. A data table summarizing the most significant donor-acceptor interactions and their corresponding stabilization energies would be a primary output of such a study, but this information is not currently available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, regions of negative potential (electron-rich), shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack. Green and yellow areas represent intermediate potentials.

An MEP map of the 3-methoxypropanoate anion would likely show the most negative potential localized around the carboxylate oxygen atoms, indicating these as the primary sites for interaction with the sodium cation and other electrophiles. The methoxy group's oxygen would also exhibit a region of negative potential. The hydrogen atoms would correspond to regions of positive potential. This visual representation provides an intuitive understanding of the molecule's reactive sites.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various spectroscopic properties, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. This calculated spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values.

Similarly, theoretical NMR chemical shifts can be calculated and compared to experimental data to help in the structural elucidation of the molecule. For "this compound," a computational study would predict its characteristic vibrational frequencies and NMR chemical shifts. A comparison of these predicted values with experimental spectra would serve to validate the computational model and provide a more detailed understanding of the molecule's spectroscopic features. However, no such comparative study has been published.

Vi. Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a powerful analytical tool capable of separating, identifying, and quantifying components within a mixture. wjpmr.com High-performance liquid chromatography and gas chromatography are particularly prominent in the analysis of organic salts and their derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like Propanoic acid, 3-methoxy-, sodium salt. wjpmr.comscispace.com Developing a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired separation and sensitivity. scispace.com

Method Development: A typical approach for this analyte would involve reverse-phase (RP-HPLC) or mixed-mode chromatography. sielc.com

Column Selection: A C18 column is a common starting point for separating polar organic molecules. researchgate.net For enhanced retention and separation of the sodium and the 3-methoxypropanoate ions, a mixed-mode column that combines reverse-phase and ion-exchange characteristics could be employed. sielc.com

Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile (B52724) and an aqueous buffer, such as a phosphate (B84403) or formate (B1220265) buffer. sielc.compensoft.net The pH of the buffer can be adjusted to control the ionization state of the 3-methoxypropanoic acid, thereby influencing its retention on the column. Isocratic elution (constant mobile phase composition) is often sufficient for simple mixtures, while gradient elution may be necessary for more complex samples. wjpmr.com

Detection: Since 3-methoxypropanoate lacks a strong UV chromophore, standard UV detection may offer limited sensitivity. sigmaaldrich.com More suitable detection methods include Evaporative Light Scattering Detection (ELSD), which is a quasi-universal detector for non-volatile analytes, or conductivity detection. sielc.comsigmaaldrich.com

Method Validation: Once developed, the HPLC method must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure it is fit for its intended purpose. researchgate.netresearchgate.net Validation confirms the method's reliability through the assessment of several performance characteristics. scispace.com

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).The analyte peak should be well-resolved from other peaks and the peak purity should be confirmed.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed by recovery studies.Recovery typically within 98.0% to 102.0%. researchgate.net
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.Relative Standard Deviation (RSD) ≤ 2%. researchgate.net
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, pH, or mobile phase composition. researchgate.net

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. science.gov However, this compound is a non-volatile salt, making it unsuitable for direct GC analysis. copernicus.org To utilize GC, a chemical modification step known as derivatization is required to convert the analyte into a volatile form.

Derivatization: The most common derivatization approach for carboxylic acids and their salts is esterification. nih.gov The 3-methoxypropanoate salt can be converted to its corresponding methyl ester (methyl 3-methoxypropanoate) through a reaction with an agent like methanol (B129727) in the presence of an acidic catalyst. This process renders the analyte sufficiently volatile for GC analysis. researchgate.net

GC-Mass Spectrometry (GC-MS): Coupling GC with a Mass Spectrometry (MS) detector provides a highly sensitive and specific analytical method. science.govunar.ac.id

The GC separates the derivatized analyte from other volatile components in the sample based on boiling point and polarity.

The MS detector then fragments the eluted component and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint for definitive identification. unar.ac.id

GC-MS analysis can provide both qualitative (identification) and quantitative (concentration) information. nih.gov While direct analysis of the salt is not possible, the detection of its characteristic ester derivative after a controlled derivatization reaction serves as an indirect but reliable method of quantification. copernicus.org

ParameterTypical Condition/Setting
Derivatization Agent Acidified Methanol or BF₃-Methanol
GC Column Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, HP-5)
Injector Temperature 250 °C
Oven Temperature Program Initial temp ~50-70 °C, ramped to ~250-280 °C
Carrier Gas Helium at a constant flow rate
Ionization Mode (MS) Electron Ionization (EI) at 70 eV
Detection Mode (MS) Scan mode for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification

Ion Chromatography (IC) is an ideal technique for the direct analysis of ionic species and is therefore perfectly suited for the analysis of this compound. metrohm.commdpi.com IC can be used to simultaneously or sequentially determine the concentration of the cation (Na⁺) and the anion (3-methoxypropanoate⁻). mdpi.com

Analysis of Sodium (Na⁺): The sodium cation can be quantified using a cation-exchange column. The sample is injected into the IC system, and the cations are separated based on their affinity for the stationary phase. A common eluent for this separation is a dilute solution of an acid, such as methanesulfonic acid. thermofisher.com

Analysis of 3-Methoxypropanoate: The 3-methoxypropanoate anion can be quantified using an anion-exchange column. A carbonate-bicarbonate eluent is typically used to separate anions. usgs.gov

In both cases, detection is most commonly achieved using a conductivity detector. mdpi.com This detector measures the electrical conductivity of the eluent as the separated ions pass through, producing a signal proportional to the ion's concentration. For enhanced sensitivity, a suppressor system is used to reduce the background conductivity of the eluent. thermofisher.com

Analysis TargetColumn TypeTypical EluentDetector
Sodium (Na⁺) Cation-Exchange (e.g., IonPac® CS12A, CS16) mdpi.comDilute Methanesulfonic Acid (MSA) thermofisher.comSuppressed Conductivity
3-Methoxypropanoate Anion-Exchange (e.g., IonPac® AS12A) mdpi.comSodium Carbonate / Sodium Bicarbonate usgs.govSuppressed Conductivity

Electroanalytical Methods

Electroanalytical methods are a class of techniques that use the measurement of electrical properties, such as potential, current, or charge, to determine the concentration of an analyte in solution. azolifesciences.comtcd.ie These methods are often cost-effective and can provide rapid analysis with minimal sample preparation. tcd.ie

For this compound, potentiometry is a highly applicable electroanalytical technique. Potentiometry measures the potential difference between two electrodes in a solution under zero current flow conditions. tcd.ie An ion-selective electrode (ISE) that is specifically sensitive to the sodium ion (Na⁺) could be used for this purpose. The electrode develops a potential that is logarithmically proportional to the activity (and thus concentration) of the sodium ions in the sample solution. This allows for a straightforward determination of the sodium content, and by stoichiometry, the concentration of the salt.

Titrimetric Approaches for Purity and Concentration Determination

Titrimetry, a classic analytical method, remains a reliable and accurate approach for determining the purity and concentration of substances. For this compound, an acid-base titration is the most suitable method.

The 3-methoxypropanoate ion is the conjugate base of a weak acid (3-methoxypropanoic acid). Therefore, in an aqueous solution, it will react with a strong acid in a neutralization reaction. The procedure involves dissolving a precisely weighed amount of the salt in deionized water and titrating it with a standardized solution of a strong acid, such as hydrochloric acid (HCl). A pH meter is used to monitor the change in pH as the titrant is added. The equivalence point of the titration, often identified by the point of maximum inflection on the titration curve, corresponds to the complete neutralization of the 3-methoxypropanoate ions. The volume of titrant used to reach this point allows for the calculation of the amount of the salt in the original sample, thereby determining its purity or concentration.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques involve the coupling of a separation method with a spectroscopic detection method, offering the combined power of high-resolution separation and highly specific identification. GC-MS, as previously discussed, is a prime example.

Another powerful hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique couples the separation capabilities of HPLC with the detection power of mass spectrometry. LC-MS is particularly advantageous as it does not require the analyte to be volatile, eliminating the need for derivatization. The HPLC separates the this compound from other components in the sample matrix. The eluent is then directed into the mass spectrometer, where the analyte can be ionized (e.g., by electrospray ionization, ESI) and detected. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity, making it an excellent tool for trace-level analysis in complex matrices. science.gov

Vii. Environmental Fate and Degradation Pathways

Abiotic Degradation Processes

Photodegradation (Direct and Indirect Photolysis)

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Oxidation Pathways

In the atmosphere, the parent acid, 3-methoxypropanoic acid, would be susceptible to oxidation primarily initiated by hydroxyl radicals (•OH), which are the most significant oxidizing species in the troposphere. The reaction would likely proceed via two main pathways:

Hydrogen Abstraction from the Carbon Backbone: Hydroxyl radicals can abstract a hydrogen atom from any of the C-H bonds in the molecule. Abstraction from the carbon adjacent to the ether oxygen is often a favorable pathway for ethers.

Reaction at the Ether Linkage: The ether group can be a site for oxidative cleavage.

The oxidation of similar small ethers and esters suggests that such reactions lead to the formation of smaller, more oxidized compounds. For instance, the atmospheric oxidation of diethyl ether results in products like ethyl formate (B1220265). rsc.org Similarly, the oxidation of Propanoic acid, 3-methoxy-, sodium salt would be expected to produce smaller oxygenated molecules, ultimately leading to mineralization as carbon dioxide and water. Acyl peroxy radicals (APRs), which are more reactive than simple peroxy radicals, are also known to react with atmospheric compounds and could contribute to the degradation of this molecule. acs.org

In aquatic systems, oxidation is typically slower in the absence of sunlight (photolysis) or strong oxidizing agents. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals, would be effective in degrading the compound in water treatment scenarios.

Sorption and Transport in Environmental Compartments

The environmental mobility of this compound is governed by its physical and chemical properties, particularly its high water solubility and its tendency to exist as an anion in solution.

As a sodium salt, this compound is expected to readily dissociate in water, yielding the sodium cation (Na+) and the 3-methoxypropanoate anion. The environmental behavior of the compound is therefore dictated by the properties of this anion.

The adsorption of organic compounds to soil and sediment is often predicted using the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.org For highly polar, water-soluble, and anionic compounds like 3-methoxypropanoate, adsorption to the organic carbon fraction of soil is expected to be very weak. The parent acid, 3-methoxypropanoic acid, has a computed XLogP3 value of -0.4, indicating it is very hydrophilic. nih.gov Low molecular weight organic acids generally exhibit low Koc values and are therefore not significantly retained by soil organic matter. researchgate.net

Instead of partitioning into organic matter, the primary adsorption mechanism for small organic anions in soil involves interactions with mineral surfaces, particularly variable-charge clays (B1170129) and metal oxides (e.g., iron and aluminum oxides). scielo.brresearchgate.net This interaction is highly dependent on soil pH. In acidic soils, where mineral surfaces may carry a positive charge, electrostatic attraction can lead to some adsorption. researchgate.net However, in neutral to alkaline soils, both the 3-methoxypropanoate anion and the mineral surfaces are typically negatively charged, leading to electrostatic repulsion and minimal adsorption. researchgate.net Consequently, the compound is expected to be highly mobile in most soil types.

Table 1: Estimated Physicochemical Properties for 3-Methoxypropanoic Acid (Parent Acid) Relevant to Sorption

ParameterValueInference for Sodium Salt
Molecular Weight104.10 g/mol nih.govLow molecular weight contributes to potential mobility.
XLogP3 (Octanol-Water Partition Coefficient)-0.4 nih.govIndicates high hydrophilicity and low potential for partitioning into soil organic matter.
Topological Polar Surface Area46.5 Ų nih.govHigh polarity suggests strong interaction with water over soil organic phases.

Table 2: Typical Soil Organic Carbon-Water Partition Coefficient (Koc) Values for Analogous Short-Chain Organic Acids

CompoundTypical Log Koc RangeImplication for this compound
Acetic Acid<1 - 1.5Low Koc values indicate very high mobility in soil and sediment. Adsorption to organic matter is not a significant retention mechanism. researchgate.netscielo.br
Propanoic Acid1.0 - 2.0
Citric Acid<1 - 2.5

Note: Values are illustrative and depend heavily on soil pH and composition.

This compound is the sodium salt of a carboxylic acid. Such salts are characteristically highly soluble in water. osti.gov This high solubility, combined with the low potential for adsorption to soil and sediment particles as discussed above, results in a high potential for mobility in aquatic systems.

Once dissolved in surface water or groundwater, the compound will be transported with the bulk flow of water. Its movement will not be significantly retarded by partitioning to suspended solids or bottom sediments. This high mobility means that if released into the environment, it has the potential to contaminate groundwater and be transported over significant distances in surface waters.

Environmental Monitoring Methodologies

The detection and quantification of this compound in environmental samples like water, soil, and sediment require sensitive analytical methods capable of measuring polar, non-volatile compounds. Given its structure as a short-chain ether-carboxylic acid, several established techniques for analyzing low molecular weight organic acids are applicable.

Water Samples: For aqueous matrices, direct injection may be possible for high concentrations, but environmental monitoring typically requires a pre-concentration step to achieve necessary detection limits. Solid-Phase Extraction (SPE) is a common technique for this purpose. Analysis is often performed using:

High-Performance Liquid Chromatography (HPLC): Coupled with ultraviolet (UV) detection at a low wavelength (around 210 nm) or, for greater specificity and sensitivity, with a mass spectrometer (LC-MS). shimadzu.com

Ion Chromatography (IC): This technique is specifically designed for ionic species and can be used with a conductivity detector, often employing a suppressor to reduce background noise from the eluent. shimadzu.com

Capillary Zone Electrophoresis (CZE): CZE offers high separation efficiency for small ions and can be a rapid method for determining organic acids in water samples. nih.gov

Soil and Sediment Samples: Analysis of soil and sediment requires an initial extraction step to move the target analyte from the solid matrix into a liquid solvent. An aqueous buffer solution is typically used to extract polar organic acids. The resulting extract is then filtered and can be analyzed using the same techniques described for water samples (HPLC, IC, LC-MS). Derivatization to increase volatility, followed by Gas Chromatography-Mass Spectrometry (GC-MS), is another potential method, particularly for complex matrices. nih.gov

Table 3: Summary of Potential Environmental Monitoring Methodologies

TechniqueMatrixTypical DetectorKey Considerations
HPLCWater, Soil/Sediment ExtractUV, Mass Spectrometry (MS)Good for polar, non-volatile compounds. MS provides high sensitivity and specificity. shimadzu.comwaters.com
Ion Chromatography (IC)Water, Soil/Sediment ExtractConductivityExcellent for separating ionic species like carboxylates. shimadzu.com
Capillary Zone Electrophoresis (CZE)Water, Soil/Sediment ExtractIndirect UVOffers rapid analysis and high separation efficiency for small ions. nih.gov
GC-MSWater, Soil/Sediment ExtractMass Spectrometry (MS)Requires derivatization to make the analyte volatile. Provides excellent separation and identification. nih.gov

Viii. Biochemical Roles and Interactions at the Cellular and Microbial Level

Metabolic Pathways Involving Propanoate Analogues

Propanoic acid and its analogues are involved in central metabolic pathways. In humans, propionic acid is metabolized and serves as a chemical intermediate in the citric acid cycle. drugbank.com The metabolic fate of propanoates can, however, differ significantly among various microorganisms. drugbank.com

A primary metabolic route for propanoic acid is its conversion to Propionyl Coenzyme A (propionyl-CoA). This activation step is crucial for its entry into central metabolism. Propionyl-CoA is a key intermediate formed during the catabolism of odd-chain fatty acids and certain amino acids, including methionine, valine, isoleucine, and threonine. wikipedia.org The conversion can be catalyzed by CoA-transferases, which transfer a coenzyme A group from another molecule, such as acetyl-CoA, to propionate (B1217596). nih.gov In engineered Escherichia coli, for example, the introduction of a propionate CoA-transferase has been shown to facilitate this conversion. nih.govresearchgate.net

Once formed, propionyl-CoA can enter several pathways. A common fate in mammals is its carboxylation by the biotin-dependent enzyme propionyl-CoA carboxylase to form methylmalonyl-CoA. wikipedia.orgutah.edu This product is subsequently converted into succinyl-CoA, which is a direct intermediate of the tricarboxylic acid (TCA) or citric acid cycle. wikipedia.orgutah.edu

As described above, propanoate analogues feed into the citric acid cycle after being converted to succinyl-CoA. utah.edu This integration allows the carbon skeleton of the original propanoic acid molecule to be utilized for energy production or biosynthetic purposes.

In some bacteria, an accumulation of propionyl-CoA can be toxic. These organisms may utilize an alternative pathway known as the methylcitrate cycle to metabolize the excess propionyl-CoA. wikipedia.org This cycle converts propionyl-CoA and oxaloacetate into pyruvate (B1213749) and succinate, detoxifying the cell and linking the metabolism of propionates to other central metabolic intermediates. nih.gov

Microbial biotransformation is a process where microorganisms modify organic compounds, often producing novel metabolites. medcraveonline.com While specific biotransformation products of 3-methoxypropanoic acid are not extensively documented, the microbial metabolism of structurally similar compounds offers significant insights. Gut microbiota, for instance, are known to metabolize complex dietary polyphenols into simpler phenolic acids. A relevant example is the conversion of 4-hydroxy-3-methoxycinnamic acid (ferulic acid) into 3-(4-hydroxy-3-methoxyphenyl)propionic acid, a structurally related methoxylated propanoic acid derivative. researchgate.netmdpi.com This demonstrates the capability of microbes to act on methoxy-substituted phenylpropanoic acids.

Furthermore, some microbial systems are capable of upgrading simple carboxylates like propionate into more complex molecules. Engineered microbial platforms can convert propionate into branched-chain esters, such as isobutyl propionate, highlighting the diverse metabolic potential of microorganisms to modify propanoate structures. nih.gov

Interactions with Microorganisms

Propanoic acid and its salts, including sodium propionate, are well-recognized for their antimicrobial properties and are widely used as food preservatives. drugbank.comnih.gov This activity is generally broad-spectrum, affecting both bacteria and fungi. nih.gov

The primary antimicrobial mechanism of propanoates is linked to the undissociated form of the acid. drugbank.com In an aqueous environment, an equilibrium exists between the propionate anion and the uncharged propanoic acid. The lipid-soluble, undissociated acid can readily penetrate the cell membranes of microorganisms. drugbank.comnih.gov

Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton (H+) and the propionate anion. This process leads to the acidification of the cell's interior, which can disrupt various cellular functions, including enzymatic reactions and nutrient transport, ultimately inhibiting microbial growth. nih.govnih.gov The efficacy of this mechanism is pH-dependent, with greater antimicrobial activity observed at lower external pH values where the concentration of the undissociated acid is higher. drugbank.com

Other proposed mechanisms include the intracellular accumulation of the propionate anion, which may have inhibitory effects, and the potential for propionyl-CoA to interfere with glucose metabolism in certain fungi. drugbank.com For some bacteria, the inhibitory effect may also be related to competition with other essential metabolites in key enzyme systems. drugbank.com

The antimicrobial action of propanoates results in the inhibition of growth across a range of microorganisms. Research has confirmed the ability of propionate to inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. nih.gov

The effectiveness of inhibition is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Studies on propionic acid have determined MIC values for various microbes, demonstrating its potency.

Minimum Inhibitory Concentration (MIC) of Propionate Analogues Against Selected Microorganisms
MicroorganismCompoundMICReference
Escherichia coliPropionate10 mM nih.gov
Candida albicansPropionate10 mM nih.gov
Bacillus subtilisPropionic Acid3.6–14.0 mM·L−1 mdpi.com
Staphylococcus aureusPropionic Acid3.6–14.0 mM·L−1 mdpi.com

Derivatives of propanoic acid have also shown structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens, indicating that the propanoic acid scaffold is a promising basis for the development of new antimicrobial agents. mdpi.com

Antimicrobial Mechanisms of Action against Bacteria and Fungi

Interference with Cellular Processes

Propanoates can exert significant effects on various cellular functions, including enzyme activity, membrane integrity, and nucleic acid synthesis. Propionic acid has been shown to interfere with several key cellular processes in fungi, such as Saccharomyces cerevisiae. Studies have demonstrated that propionic acid can disrupt the cell cycle, enhance endocytosis, and interfere with cellular respiration nih.gov. The inhibitory effect on cellular respiration is thought to occur through the indirect inhibition of the pyruvate dehydrogenase complex, which is crucial for linking glycolysis to the citric acid cycle nih.gov. This interference can lead to a decrease in the production of NADH, a vital molecule for cellular energy production nih.gov.

In microorganisms, the inhibitory effects of propionates are likely related to competition with acetate (B1210297) in the acetokinase system, blockage of the conversion of pyruvate to acetyl-coenzyme A, and interference with the synthesis of pantothenic acid drugbank.com. Propionyl-CoA, a metabolite of propionic acid, can also inhibit glucose metabolism in some fungal species through its accumulation drugbank.com.

Cellular ProcessObserved Effect of PropanoatesReference Organism/System
Cell Cycle Arrest in the G1 phase and a decrease in the proportion of cells in the G2 phase.Saccharomyces cerevisiae (yeast) nih.gov
Endocytosis Dramatic increase in the uptake of lucifer yellow, indicating enhanced endocytosis.Saccharomyces cerevisiae (yeast) nih.gov
Cellular Respiration Attenuation of the reduction of MTT, indicating disruption of cellular respiration.Saccharomyces cerevisiae (yeast) nih.gov
Enzyme Activity Indirect inhibition of the pyruvate dehydrogenase complex.Fungi nih.gov
Metabolic Interference Competition with acetate in the acetokinase system and blockage of pyruvate to acetyl-CoA conversion.Microorganisms drugbank.com

Impact on Microbial Communities

Propanoic acid and its salts are known to be produced by and can also influence the composition and function of microbial communities, particularly the gut microbiota. Propionic acid is a major short-chain fatty acid (SCFA) produced by the bacterial fermentation of dietary fibers in the large intestine mdpi.comiarc.fr. These SCFAs, including propionate, are a significant energy source for the intestinal epithelium and play a crucial role in maintaining intestinal homeostasis and modulating the immune system mdpi.com.

Dietary factors, such as high salt intake, can modulate the gut microbiota and consequently alter the production of SCFAs like propionate. Studies in rat models have shown that a high-salt diet can lead to differences in the microbial composition and a significant change in the fecal concentrations of acetic acid, propionic acid, and isobutyric acid nih.govresearchgate.net. Specifically, a high-salt diet was associated with an increased abundance of taxa from the genus Erwinia and the families Christensenellaceae and Corynebacteriaceae, while the abundance of the genus Anaerostipes decreased nih.govresearchgate.net. Such alterations in the gut microbial community can have downstream effects on host health, as the profile of microbial-derived metabolites is a key factor in host-microbe interactions mdpi.comnih.gov.

The addition of propionic acid has also been observed to affect microbial communities in other contexts, such as silage. In oat silage, the application of propionic acid led to an increased abundance of Monascus, a genus of mold, which could potentially lead to aerobic spoilage frontiersin.org.

ContextEffect on Microbial CommunityKey Findings
Gut Microbiota (High Salt Diet) Altered microbial composition and SCFA production.Increased abundance of Erwinia, Christensenellaceae, and Corynebacteriaceae; decreased Anaerostipes. Significant changes in fecal propionic acid levels. nih.govresearchgate.net
Gut Microbiota (General) Propionate is a key metabolite.Produced by bacterial fermentation of dietary fiber; vital for intestinal health and immune modulation. mdpi.comiarc.fr
Silage Increased abundance of specific fungi.Addition of propionic acid increased the abundance of Monascus. frontiersin.org

Enzyme Interactions and Catalysis

The interaction of propanoates with enzymes is a critical aspect of their biochemical role. In metabolic pathways, propionic acid is converted to propionyl-CoA drugbank.com. This molecule can then enter the citric acid cycle after being carboxylated to D-methylmalonyl-CoA, isomerized to L-methylmalonyl-CoA, and finally rearranged to succinyl-CoA in a vitamin B12-dependent reaction drugbank.com.

The inhibitory effects of propionates on microbial growth are partly due to their interaction with enzyme systems. This can involve competition with other substrates, such as acetate, or direct interference with enzymatic reactions crucial for microbial survival drugbank.com.

In the context of hydrolase-based systems, bile salt hydrolases (BSHs) are enzymes produced by gut bacteria that catalyze the deconjugation of bile acids nih.gov. This process involves the hydrolysis of an amide bond nih.gov. While direct studies on the interaction of "Propanoic acid, 3-methoxy-, sodium salt" with BSHs are not available, the general mechanism of these enzymes involves a catalytic cysteine residue and the stabilization of the substrate in the active site through various interactions nih.gov. The specificity of BSHs for their substrates is determined by the residues lining the binding pocket nih.gov. It is plausible that propanoate derivatives could interact with such enzymes, either as substrates, inhibitors, or modulators, depending on their structural similarity to the natural substrates.

Enzyme/SystemInteraction with PropanoatesBiochemical Outcome
Metabolic Enzymes Propionic acid is converted to propionyl-CoA.Propionyl-CoA enters the citric acid cycle via conversion to succinyl-CoA. drugbank.com
Microbial Enzyme Systems Competition with acetate in the acetokinase system; interference with pyruvate conversion.Inhibition of microbial growth and metabolism. drugbank.com
Bile Salt Hydrolase (BSH) Potential for interaction due to structural similarities with substrates (speculative).Deconjugation of bile acids by hydrolysis of the amide bond. nih.gov

Ix. Applications in Materials Science and Organic Synthesis

Building Block for Complex Molecule Synthesis

As a functionalized C4 building block, the 3-methoxypropanoate scaffold is incorporated into more complex molecular architectures. Its bifunctional nature, possessing both a carboxylate and a methoxy (B1213986) group, allows for a range of synthetic manipulations. The parent compound, 3-methoxypropanoic acid, is recognized as a key building block in the synthesis of esters and other derivatives for the pharmaceutical and agrochemical industries cymitquimica.comontosight.ai. The sodium salt provides a stable, soluble source of the 3-methoxypropanoate anion for these synthetic routes.

While not a direct monomer for common polymers like polyacrylates, the 3-methoxypropanoate structure is relevant in the context of advanced materials and polymer chemistry. For instance, fluorinated derivatives such as Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate are utilized in the development of specialized coatings and polymers due to their enhanced chemical stability and resistance to environmental factors .

In another context, research involving polymer-supported synthesis has demonstrated the cleavage of a polymer-bound acrylate (B77674) to yield 3-methoxypropanoic acid cdnsciencepub.com. This reaction, used to quantify the loading capacity of the polymer resin, underscores the structural relationship between acrylates and 3-methoxypropanoates, even though it does not position the sodium salt as a direct precursor cdnsciencepub.com. The use of related perfluorinated methoxypropanoic acids in the synthesis of cross-linked polymeric ammonium (B1175870) salts for absorbing contaminants further highlights the role of this chemical class in polymer science google.com.

The primary documented role of 3-methoxypropanoic acid and its derivatives is as an intermediate in the synthesis of high-value specialty chemicals, particularly pharmaceuticals. The compound provides a stable, functionalized segment that can be integrated into a larger molecule. The conversion to its sodium salt can be a strategic step to facilitate purification or to perform subsequent reactions in aqueous media ontosight.aiualberta.ca.

Key examples from scientific literature and patents demonstrate its application:

(R)-2-N-Boc-amino-3-methoxypropanoic acid: This derivative is a crucial intermediate in an improved synthesis scheme for Lacosamide, an anticonvulsant medication google.com. The synthesis involves the O-methylation of a serine derivative, resulting in the 3-methoxypropanoic acid core structure google.com.

IKKα Inhibitors: In the development of novel inhibitors for IKKα, a key enzyme in cellular signaling, 3-methoxypropanoic acid was used to acylate an aniline (B41778) intermediate, forming an amide bond and yielding a final potent and selective inhibitor mdpi.com.

Callipeltin Synthesis: A derivative, 3-methoxypropanoic acid, was synthesized as a key fragment in the total synthesis of the complex marine natural product Callipeltin A core.ac.uk.

N-substituted-3-methoxypropionic acid derivatives: Patents describe processes for preparing optically pure N-substituted derivatives, which are valuable intermediates for pharmaceuticals. These processes often involve the use of alkaline solutions, such as sodium hydroxide (B78521), to mediate reactions, implicitly involving the sodium salt form at stages of the synthesis google.com.

Table 1: Examples of Propanoic acid, 3-methoxy-, sodium salt and its parent acid as intermediates in specialty chemical synthesis.
Target Molecule/ClassRole of 3-Methoxypropanoate ScaffoldReference
LacosamideCore structure of the key intermediate (R)-2-N-Boc-amino-3-methoxypropanoic acid. google.com
IKKα InhibitorsUsed as an acylating agent to form a terminal amide group on the inhibitor. mdpi.com
Callipeltin AServes as a key synthetic fragment for the natural product's side chain. core.ac.uk
Optically Pure AmidesParent structure for N-substituted derivatives used as chiral building blocks. google.com

Reagent in Specialized Chemical Transformations

Beyond its role as a structural building block, 3-methoxypropanoic acid can act as a reagent to facilitate specific chemical transformations. In a notable example, it was employed in a modified Mitsunobu reaction for the dehydrative cyclization of acylated 2-hydrazinopyridines researchgate.net. In this protocol, the acid participates in the reaction mechanism to achieve the synthesis of triazolopyridines and triazolopyrimidines under mild conditions, demonstrating its utility in constructing complex heterocyclic systems researchgate.net.

Impact on Reaction Selectivity and Yield in Synthetic Protocols

The influence of additives, reagents, and solvents on the selectivity and yield of a chemical reaction is a fundamental aspect of organic synthesis. While 3-methoxypropanoic acid and its salts are utilized in various synthetic protocols, specific research detailing their role in controlling reaction selectivity (e.g., chemo-, regio-, or stereoselectivity) or significantly enhancing yields is not extensively documented in the reviewed literature. However, in the synthesis of IKKα inhibitors, the choice of 3-methoxypropanoic acid as the acylating agent, in combination with coupling reagents like HCTU, led to the successful formation of the desired amide product mdpi.com. Similarly, its use in modified Mitsunobu reactions enabled the efficient synthesis of specific heterocyclic products where classical conditions were less effective researchgate.net. These examples suggest that the compound's specific steric and electronic properties contribute to successful reaction outcomes, even if a systematic study of its impact on selectivity and yield is not the primary focus of the research.

X. Concluding Perspectives and Future Research Directions

Current Gaps in Fundamental Understanding

Despite its seemingly straightforward structure, a comprehensive scientific profile of Propanoic acid, 3-methoxy-, sodium salt remains largely incomplete. The existing body of research primarily offers computed physical and chemical properties, with a significant absence of extensive experimental data. nih.gov This lack of empirical information represents a substantial gap in our fundamental understanding of the compound.

Key areas where knowledge is limited include:

Detailed Physicochemical Properties: While basic data such as molecular weight and formula are known, in-depth experimental values for properties like its precise melting point, boiling point, and thermal decomposition behavior are not readily available in peer-reviewed literature. For instance, studies on the thermal decomposition of the simpler sodium propionate (B1217596) show a complex process involving multiple phase transitions and the release of various gases, a level of detail not yet investigated for its methoxy (B1213986) derivative.

Reaction Kinetics and Mechanisms: The reactivity of the methoxy group and the carboxylate salt in various chemical environments is not well-documented. Understanding the kinetics of its reactions, such as esterification or ether cleavage under different conditions, is crucial for predicting its behavior as a synthetic intermediate.

Spectroscopic Profile: A comprehensive and publicly available experimental spectroscopic dataset (including detailed NMR, IR, and Mass Spectrometry) for the sodium salt is lacking. Such data is fundamental for its unambiguous identification and for studying its interactions with other molecules.

Below is an interactive data table summarizing the known and computed properties of this compound and its parent acid, highlighting the areas where experimental data is needed.

PropertyThis compound3-Methoxypropanoic acid (Parent Acid)Data Type
Molecular Formula C4H7NaO3C4H8O3Known
Molecular Weight 126.09 g/mol 104.10 g/mol Computed
CAS Number 56637-95-72544-06-1Known
Appearance Not specified in literatureOil / Clear Colourless LiquidExperimental
Solubility in Water SolubleMiscibleGeneral/Known
Melting Point Not experimentally determinedNot specified in literatureGap
Boiling Point Not experimentally determined116 °C at 9 mmHgExperimental
Density Not experimentally determined1.108 g/mL at 25 °CExperimental
Thermal Decomposition Not studiedNot studiedGap
Detailed Spectroscopy Limited public dataLimited public dataGap
Biodegradation Data Not studiedNot studiedGap

Emerging Methodologies for Study

To address the existing knowledge gaps, a suite of modern analytical and computational techniques can be employed. These emerging methodologies offer the precision and depth required to build a comprehensive understanding of this compound.

Advanced Spectroscopic and Analytical Techniques:

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap MS can provide highly accurate mass measurements, aiding in the identification of the compound and its potential metabolites in environmental or biological samples.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Methods such as COSY and HSQC would be invaluable in definitively assigning the proton and carbon signals of the molecule, providing a concrete spectroscopic fingerprint.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the precise melting point, thermal stability, and decomposition profile of the sodium salt, providing critical data for its safe handling and potential applications at elevated temperatures. mdpi.com

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations can be used to predict spectroscopic data (IR, NMR), reaction energetics, and electronic properties. This can help in interpreting experimental results and guiding further research into its reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the sodium salt in different solvents and its interaction with biological molecules or material surfaces, offering insights into its environmental transport and potential for specific applications.

Environmental Fate and Biodegradation Studies:

Stable Isotope Probing (SIP): By labeling the compound with stable isotopes like ¹³C, its metabolic fate in microbial communities can be traced, helping to identify the microorganisms responsible for its degradation and the specific metabolic pathways involved.

Metabolomics: Advanced analytical platforms can be used to identify the breakdown products of this compound in environmental or biological systems, providing a detailed picture of its degradation pathway.

Potential for Novel Applications in Green Chemistry and Biotechnology

While specific applications for this compound are not yet established, its chemical structure suggests several promising avenues for future research in green chemistry and biotechnology.

Green Chemistry:

Bio-based Building Block: As a functionalized three-carbon molecule, it has the potential to serve as a versatile building block in the synthesis of more complex molecules. Its bifunctionality (ether and carboxylate groups) allows for a range of chemical modifications. Research into green synthetic routes using this compound could lead to more sustainable chemical processes. rsc.orgchemijournal.com

Precursor for Biodegradable Polymers: Short-chain functionalized carboxylic acids are of interest in the development of biodegradable polymers. nih.govmdpi.com The methoxy group could be modified to introduce cross-linking sites or to alter the physical properties of polyesters or polyamides, potentially leading to new materials for sustainable packaging or biomedical applications.

Biotechnology:

Substrate for Biocatalysis: The enzymatic modification of this compound could lead to the production of valuable chiral compounds or other fine chemicals. nih.govdss.go.th Screening for enzymes that can selectively act on the ether or carboxylate group could open up new biocatalytic routes.

Biotechnological Production: While currently produced synthetically, there is potential for the biotechnological production of 3-methoxypropanoic acid and its salt. uts.edu.aunih.gov Genetically engineered microorganisms could be designed to produce this compound from renewable feedstocks, aligning with the principles of a sustainable bioeconomy. The development of such microbial cell factories would represent a significant advancement in green manufacturing.

The following table outlines potential research directions and their significance:

Research DirectionPotential Significance
Synthesis of novel biodegradable polyesters Development of new sustainable materials with tailored properties for packaging or medical use.
Enzymatic resolution for chiral synthesis Production of high-value, enantiomerically pure chemicals for the pharmaceutical or agrochemical industries.
Development of a microbial production pathway A sustainable and potentially cost-effective method for producing the compound from renewable resources.
Investigation as a green solvent or additive Contribution to the development of more environmentally friendly chemical formulations and processes.

Q & A

Basic: How can the molecular structure of 3-methoxypropanoic acid sodium salt be confirmed experimentally?

Answer:
The structure can be validated using spectroscopic techniques:

  • NMR : Analyze 1H^1\text{H} and 13C^{13}\text{C} NMR spectra to confirm the presence of the methoxy group (-OCH3_3) at the C3 position and the sodium-bound carboxylate (-COO^-Na+^+). The absence of a carboxylic acid proton (~12 ppm in 1H^1\text{H}) confirms salt formation .
  • FT-IR : Identify the carboxylate anion stretch (~1550–1610 cm1^{-1}) and methoxy C-O stretch (~1100–1250 cm1^{-1}) .
  • X-ray crystallography (if crystalline): Resolve bond lengths and angles, particularly the ionic interaction between sodium and the carboxylate oxygen .

Basic: What is the correct IUPAC nomenclature for this compound, and how does its structure differ from sodium propanoate?

Answer:

  • IUPAC name : Sodium 3-methoxypropanoate. The parent chain is a three-carbon propanoate with a methoxy substituent at C3 .
  • Distinction from sodium propanoate : Sodium propanoate lacks the methoxy group, having only the carboxylate (-COO^-Na+^+) on C3. The methoxy group in this compound introduces steric and electronic effects, altering solubility and reactivity .

Basic: What methodological steps are required to prepare a buffer system using this compound and its conjugate acid?

Answer:

Calculate molar ratio : Use the Henderson-Hasselbalch equation:

pH=pKa+log([salt][acid])\text{pH} = \text{p}K_a + \log\left(\frac{[\text{salt}]}{[\text{acid}]}\right)

For example, if the target pH is 4.8 (near the pKa of propanoic acid, ~4.88), use a 1:1 molar ratio of sodium 3-methoxypropanoate to 3-methoxypropanoic acid. Adjust proportions for deviations in pKa due to the methoxy group’s electron-donating effect .

Prepare stock solutions : Dissolve stoichiometric amounts of the acid and salt in deionized water.

Validate pH : Calibrate a pH meter and adjust with dilute HCl/NaOH if needed .

Advanced: How can computational chemistry optimize the synthesis of sodium 3-methoxypropanoate for higher yields?

Answer:

  • Reaction modeling : Use density functional theory (DFT) to simulate the reaction pathway, identifying energy barriers for ester saponification (e.g., hydrolysis of 3-methoxypropanoic acid methyl ester with NaOH). Focus on transition states to minimize side reactions .
  • Solvent optimization : Calculate solvation free energies (e.g., using COSMO-RS) to select solvents that stabilize intermediates (e.g., water/ethanol mixtures) .
  • Experimental validation : Compare predicted yields with lab results, iteratively refining parameters .

Advanced: What mechanisms underlie the compound’s toxicity in biological systems, and how can in vitro models assess this?

Answer:

  • Toxicity pathways : The methoxy group may enhance membrane permeability, leading to mitochondrial disruption. Sodium carboxylates can alter intracellular pH .
  • In vitro assays :
    • Cell viability : Use MTT assays on human hepatocyte lines (e.g., HepG2) exposed to 0.1–10 mM solutions.
    • Oxidative stress : Measure ROS production via DCFH-DA fluorescence.
    • Computational prediction : Apply QSAR models to predict LD50_{50} based on methoxy substitution patterns .

Advanced: How does the methoxy group influence the compound’s stability under varying pH and temperature conditions?

Answer:

  • pH stability :
    • Acidic conditions : Protonation of carboxylate may reform the free acid, while the methoxy group remains stable below pH 3.
    • Basic conditions : Methoxy groups are generally stable, but prolonged exposure to >pH 10 may induce hydrolysis .
  • Thermal stability : Conduct TGA/DSC to determine decomposition temperatures. Compare with sodium propanoate to isolate methoxy-specific effects .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation .
  • Spill management : Neutralize with dilute acetic acid, then absorb with inert material (e.g., vermiculite).
  • Waste disposal : Collect in labeled containers for hazardous organic salts .

Advanced: How can advanced chromatographic methods resolve impurities in synthesized sodium 3-methoxypropanoate?

Answer:

  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (90:10). Detect impurities via UV at 210 nm .
  • Ion chromatography : Quantify residual sodium hydroxide or chloride ions post-synthesis .
  • MS coupling : Identify unknown impurities via fragmentation patterns (e.g., unreacted ester precursors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.